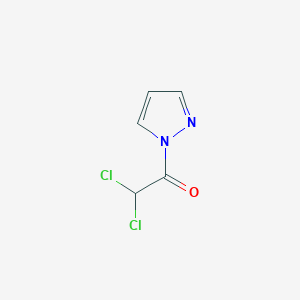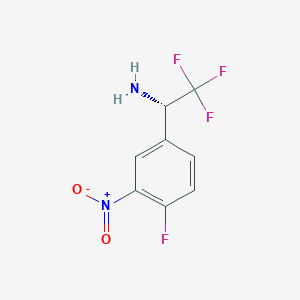
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-nitrobenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: A key intermediate, such as a Schiff base, is formed by the condensation of 4-fluoro-3-nitrobenzaldehyde with an amine.
Reduction: The intermediate is then reduced, often using a reducing agent like sodium borohydride or lithium aluminum hydride, to yield the desired amine.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize product purity and minimize by-products.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrophenyl group can participate in various electronic interactions. These features contribute to the compound’s biological activity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-amine: Lacks the additional fluorine atom on the aromatic ring.
Uniqueness
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and nitrophenyl groups. These features can impart distinct biological activities and reactivity patterns compared to similar compounds.
Eigenschaften
Molekularformel |
C8H6F4N2O2 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
(1S)-2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H6F4N2O2/c9-5-2-1-4(3-6(5)14(15)16)7(13)8(10,11)12/h1-3,7H,13H2/t7-/m0/s1 |
InChI-Schlüssel |
XKTGIPFLHUWXRH-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)N)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


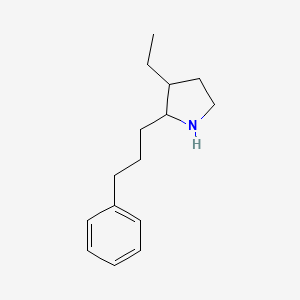
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
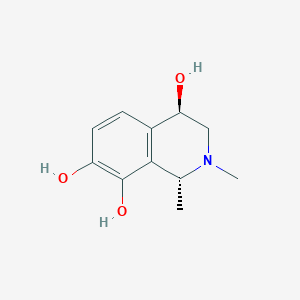
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)

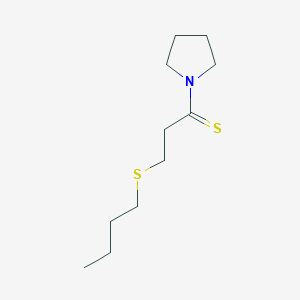

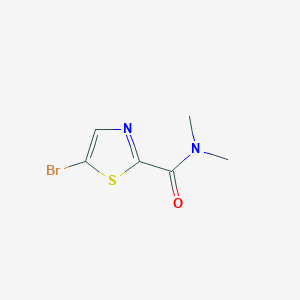
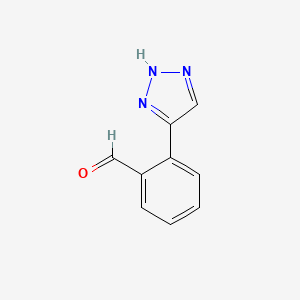
![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)

